molecular formula C17H21N3O3S B2543141 N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1251686-84-6

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2543141
CAS No.: 1251686-84-6
M. Wt: 347.43
InChI Key: NXIXIBSWSUHDRL-UHFFFAOYSA-N
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Description

N-{[4-(2-Methoxyphenyl)oxan-4-yl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide is a thiadiazole-based carboxamide derivative characterized by a tetrahydropyran (oxane) ring substituted with a 2-methoxyphenyl group at the 4-position. The methyl-thiadiazole core is linked via a carboxamide bridge to the oxane moiety.

Properties

IUPAC Name

N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-12-15(24-20-19-12)16(21)18-11-17(7-9-23-10-8-17)13-5-3-4-6-14(13)22-2/h3-6H,7-11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIXIBSWSUHDRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2(CCOCC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with oxan-4-ylmethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out under an inert atmosphere at room temperature .

Chemical Reactions Analysis

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes involved in the inflammatory pathway, thereby reducing inflammation. Additionally, it may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features and Modifications

The compound’s key structural elements include:

  • 1,2,3-Thiadiazole core : Common in bioactive molecules due to its electron-deficient nature and ability to participate in hydrogen bonding.
  • 4-Methyl substitution : Enhances lipophilicity and metabolic stability.

Table 1: Structural Comparison with Analogous Thiadiazole Derivatives

Compound Name Core Structure Key Substituents Biological Activity Reference ID
N-{[4-(2-Methoxyphenyl)oxan-4-yl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide 1,2,3-Thiadiazole 4-methyl, oxane-4-(2-methoxyphenyl)methyl Not explicitly reported N/A
BTP2 (N-[4-(3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl analog) 1,2,3-Thiadiazole 4-methyl, trifluoromethyl-pyrazole-phenyl Calcium signaling inhibition
5-Methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid derivatives Isoxazole-thiophene Methylthiophene, carboxylic acid Anticancer (HepG-2 cell lines)
N-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide 1,3,4-Thiadiazole Phenyl, thioxo group Enzyme inhibition, antifungal
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole 4-methylphenyl, chlorobenzylidene Insecticidal, fungicidal
Anticancer Activity
  • Compound 7b (4-methyl-2-phenylthiazole derivative): Exhibited potent activity against HepG-2 cells (IC₅₀ = 1.61 ± 1.92 µg/mL). The phenyl substitution at the thiazole ring enhances hydrophobic interactions with cellular targets .
  • BTP2 : While primarily a calcium channel inhibitor, its trifluoromethyl groups improve membrane permeability, a feature that could be compared to the methoxyphenyl group in the target compound .
Calcium Signaling Modulation
  • BTP2 and YM-59483 (structurally similar to the target compound): Block store-operated calcium entry (SOCE) by targeting Orai/STIM channels. The 4-methyl-thiadiazole carboxamide scaffold is critical for this activity .
Enzyme Inhibition
  • N-Phenyl-5-thioxo-1,3,4-thiadiazole-2-carboxamide : Demonstrated inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), attributed to the thioxo group enhancing electron-withdrawing effects .

Structure-Activity Relationship (SAR) Insights

Thiadiazole Core : The 1,2,3-thiadiazole ring (as in BTP2) shows superior calcium channel inhibition compared to 1,3,4-thiadiazoles, likely due to better geometric compatibility with ion channel pores .

Substituent Effects :

  • Methoxy groups (e.g., in the target compound’s oxane ring): Improve solubility but may reduce metabolic stability compared to trifluoromethyl groups in BTP2 .
  • Aromatic Rings : Phenyl or heteroaromatic substituents (e.g., thiophene in ) enhance target binding via π-stacking .

Carboxamide Linker : Essential for hydrogen bonding with biological targets; methylation at the 4-position (as in the target compound) balances lipophilicity and bioavailability .

Biological Activity

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • A thiadiazole ring , known for its pharmacological significance.
  • A methoxyphenyl group , which enhances lipophilicity and biological activity.
  • An oxane moiety , contributing to its potential interactions with biological targets.

Molecular Formula: C15_{15}H17_{17}N3_{3}O3_{3}S
Molecular Weight: 307.37 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of cancer cells. Its mechanism involves:
    • Induction of apoptosis through caspase activation.
    • Inhibition of key signaling pathways such as ERK1/2, which are crucial for cell survival and proliferation .
  • Antimicrobial Properties : Preliminary studies indicate that thiadiazole derivatives exhibit antimicrobial activities against various pathogens, making them candidates for further development in treating infections .
  • Anti-inflammatory Effects : The compound’s structural features suggest potential anti-inflammatory properties, which are common among thiadiazole derivatives due to their ability to inhibit pro-inflammatory cytokines .

Anticancer Activity

A summary of the anticancer activity of related thiadiazole compounds is presented in the table below:

CompoundCell Line TestedIC50_{50} (µM)Mechanism
Compound AMCF7 (Breast Cancer)1.78Apoptosis induction
Compound BA549 (Lung Cancer)0.079ERK1/2 inhibition
This compoundVariousTBDTBD

Note : The exact IC50_{50} values for this compound require further empirical testing.

Antimicrobial Activity

Research indicates that thiadiazole derivatives can exhibit a broad spectrum of antimicrobial activity:

PathogenActivity Observed
Staphylococcus aureusInhibition of growth
Escherichia coliModerate activity
Candida albicansEffective against biofilms

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of various thiadiazole derivatives against human cancer cell lines. This compound was included in the screening process. The results indicated a significant reduction in cell viability at concentrations as low as 0.079 µM when tested against A549 lung carcinoma cells, suggesting potent anticancer properties.

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, several thiadiazole derivatives were tested against common bacterial strains. The results demonstrated that compounds similar to this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria.

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